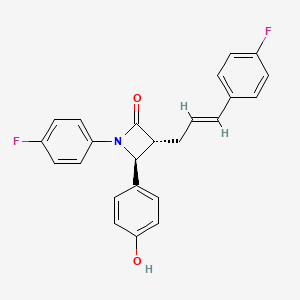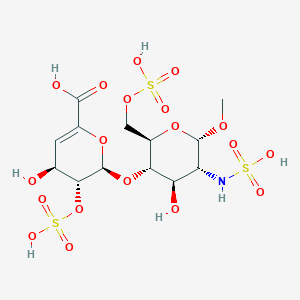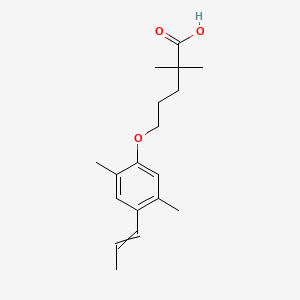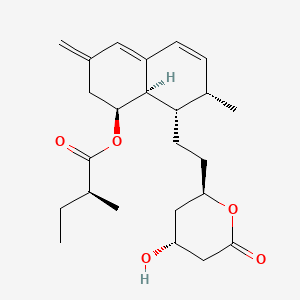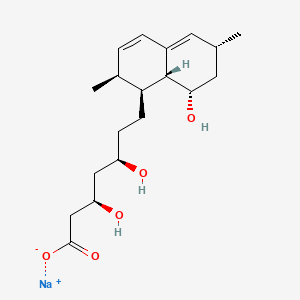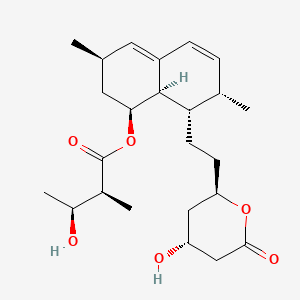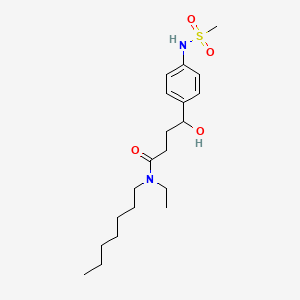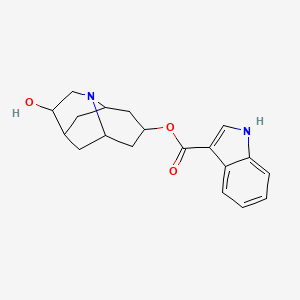
Hydrodolasetron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrodolasetron is the major active metabolite of Dolasetron . Dolasetron is an antinauseant and antiemetic agent used in chemotherapy and postoperatively . It is a highly specific and selective serotonin 5-HT3 receptor antagonist .
Synthesis Analysis
Dolasetron is quickly metabolized into this compound . A high-performance liquid chromatographic method coupled with electrospray mass spectrometry was developed for the simultaneous determination of Dolasetron and this compound in human plasma .
Molecular Structure Analysis
The molecular formula of this compound is C19H22N2O3 .
Chemical Reactions Analysis
Dolasetron is rapidly converted in vivo to its active major metabolite, this compound . This conversion is part of the body’s metabolic processes .
Scientific Research Applications
Antiemetic Agent in Cancer Treatment : Hydrodolasetron is derived from dolasetron and acts as an antiemetic agent, particularly effective in cancer patients undergoing high-dose cisplatin-containing chemotherapy. Its pharmacokinetic properties suggest a basis for its prolonged antiemetic efficacy after a single intravenous dose (Lippert et al., 1999).
Pharmacokinetic Studies : A study on the simultaneous determination of dolasetron and this compound in human plasma developed a high-performance liquid chromatographic method. This was essential for understanding the pharmacokinetics of these substances in clinical settings (Hu et al., 2012).
Drug Interactions : Research on the pharmacokinetics of dolasetron with coadministration of cimetidine or rifampin in healthy subjects showed that these drugs have minimal impact on the pharmacokinetics of this compound, suggesting no dosage adjustments are necessary when these drugs are administered concurrently (Dimmitt et al., 1999).
Renal Impairment and Pharmacokinetics : A study on the effect of renal impairment on the pharmacokinetics of dolasetron and this compound found consistent increases in pharmacokinetic parameters with diminishing renal function. This indicates the need for careful consideration of renal function when administering dolasetron and monitoring this compound levels (Dimmitt et al., 1998).
Dosage and Metabolite Analysis : Research on the pharmacokinetics of oral and intravenous dolasetron mesylate in healthy volunteers and patients with hepatic dysfunction revealed that hepatic impairment did not significantly affect the pharmacokinetics of this compound, suggesting no dosage adjustments are needed for patients with hepatic disease and normal renal function (Stubbs et al., 1997).
Cats as a Study Model : A study on the pharmacokinetics of dolasetron in cats and its pharmacodynamics showed that dolasetron, when administered subcutaneously, did not maintain serum concentrations of this compound for 24 hours, indicating a need for further studies to determine an efficacious dose for felines (Herndon et al., 2017).
Mechanism of Action
Target of Action
Hydrodolasetron, the major active metabolite of Dolasetron, primarily targets the serotonin 5-HT3 receptors . These receptors are found both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract . The 5-HT3 receptors play a crucial role in the transmission of signals in the nervous system, particularly those related to nausea and vomiting .
Mode of Action
This compound acts as a highly specific and selective antagonist of the serotonin 5-HT3 receptors . By binding to these receptors, it inhibits their function, thereby preventing the transmission of signals that induce nausea and vomiting . This interaction results in the suppression of both centrally and peripherally triggered emetic signals .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonergic pathway . By blocking the 5-HT3 receptors, this compound disrupts the normal functioning of this pathway, specifically the transmission of nausea and vomiting signals . The downstream effects include the reduction of both centrally and peripherally induced emetic responses .
Pharmacokinetics
The pharmacokinetics of this compound involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. After administration, Dolasetron is rapidly converted in vivo to this compound . The peak plasma concentrations of this compound occur approximately 0.5 to 0.6 hours after intravenous administration and 1 hour after oral administration . The compound is further metabolized by CYP450 enzymes before being excreted as glucuronide and/or sulfate conjugates . These ADME properties significantly impact the bioavailability of this compound, ensuring its effective delivery to its target receptors .
Biochemical Analysis
Biochemical Properties
Hydrodolasetron interacts with the serotonin 5-HT3 receptors, both centrally and peripherally . It has a high affinity for these receptors, approximately 50-fold greater than the parent compound, Dolasetron . The interaction with these receptors is believed to be responsible for its antiemetic activity .
Cellular Effects
This compound exerts its effects on various types of cells, primarily by inhibiting the 5-HT3 receptors present in the gastrointestinal tract and the medullary chemoreceptor zone . This inhibition helps prevent nausea and vomiting, common side effects of chemotherapy and postoperative procedures .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 5-HT3 receptors, thereby inhibiting the action of serotonin . This inhibition is believed to be the primary mechanism through which this compound exerts its antiemetic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a rapid onset of action . It is quickly converted in vivo to its active form, and peak plasma concentrations are achieved approximately 0.6 hours after intravenous administration and 1 hour after oral administration .
Metabolic Pathways
This compound is a metabolite of Dolasetron, and its metabolism is believed to be largely dependent on the CYP2D6 isoform system . Genetic polymorphism in the CYP2D6 isoform system can result in alterations in the rates of metabolism of compounds inactivated by this system .
Transport and Distribution
This compound is widely distributed in the body . After administration, it is rapidly converted in vivo to its active form . The distribution of this compound is likely to be similar to that of Dolasetron, given that it is the active metabolite of Dolasetron.
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the available literature. Given its mechanism of action, it is likely that this compound localizes to areas where 5-HT3 receptors are present, including the gastrointestinal tract and the medullary chemoreceptor zone .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Hydrodolasetron can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": [ "2-acetylpyridine", "4-chlorobenzaldehyde", "p-toluenesulfonic acid", "palladium on carbon", "sodium borohydride", "hydrogen gas", "methanol", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: The reaction of 2-acetylpyridine with 4-chlorobenzaldehyde in the presence of p-toluenesulfonic acid as a catalyst and methanol as a solvent to form 2-(4-chlorobenzylidene)pyridin-3-one.", "Step 2: The reduction of 2-(4-chlorobenzylidene)pyridin-3-one using sodium borohydride as a reducing agent and methanol as a solvent to form 2-(4-chlorobenzyl)pyridin-3-ol.", "Step 3: The reaction of 2-(4-chlorobenzyl)pyridin-3-ol with acetic acid and palladium on carbon as a catalyst under hydrogen gas to form 2-(4-chlorobenzyl)pyridin-3-amine.", "Step 4: The reaction of 2-(4-chlorobenzyl)pyridin-3-amine with sodium hydroxide and water to form Hydrodolasetron." ] } | |
CAS RN |
127951-99-9 |
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
[(7S)-10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/t11?,12-,13?,14?,18?/m0/s1 |
InChI Key |
MLWGAEVSWJXOQJ-NRVGHSGUSA-N |
Isomeric SMILES |
C1[C@H]2CC(CC3N2CC(C1C3)O)OC(=O)C4=CNC5=CC=CC=C54 |
SMILES |
C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 |
Canonical SMILES |
C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
2,6-Methano-2H-quinolizine, 1H-indole-3-carboxylic acid deriv.; 1H-Indole-3-carboxylic Acid Octahydro-3-hydroxy-2,6-methano-2H-quinolizin-8-yl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




